Pentaethyl triphosphate

Description

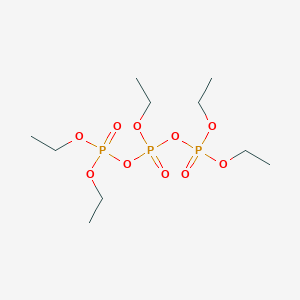

Structure

3D Structure

Properties

CAS No. |

10448-50-7 |

|---|---|

Molecular Formula |

C10H25O10P3 |

Molecular Weight |

398.22 g/mol |

IUPAC Name |

bis(diethoxyphosphoryl) ethyl phosphate |

InChI |

InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3 |

InChI Key |

HLUKKPLFWYYSGY-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |

Canonical SMILES |

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |

Other CAS No. |

10448-50-7 |

Synonyms |

Ethyl triphosphate, (EtO)5P3O5 |

Origin of Product |

United States |

Synthetic Methodologies for Pentaethyl Triphosphate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the triphosphate backbone in a more consolidated fashion, often relying on the inherent reactivity of phosphorus compounds.

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a robust method for forming phosphorus-carbon bonds. researchgate.net While classically used for synthesizing phosphonates from trialkyl phosphites and alkyl halides, its principles can be extended to the creation of polyphosphate analogues. researchgate.netwikipedia.org The reaction is initiated by the nucleophilic attack of a trivalent phosphorus species on an alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphorus product. organic-chemistry.org

In the context of triphosphate synthesis, particularly for non-hydrolysable analogues where a bridging oxygen is replaced by a methylene (B1212753) group (CH₂), the Arbuzov reaction is a key strategy. For instance, the synthesis of pentaethyl bismethylene triphosphate, a close derivative of pentaethyl triphosphate, has been demonstrated. unil.ch This process involves reacting a phosphinate ester with a trialkyl phosphite (B83602), such as triethyl phosphite, at elevated temperatures. unil.ch The reaction builds the P-CH₂-P linkage characteristic of these stable analogues, which are valuable as enzyme inhibitors and probes for biochemical research. nih.gov

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Trialkyl Phosphite | Alkyl Halide | Nucleophilic Attack & Dealkylation | Dialkylalkylphosphonate | researchgate.net |

| Arylphosphinate (23) | Triethyl Phosphite (P(OEt)₃) | Arbuzov Reaction | Pentaethyl Bismethylene Triphosphate (24) | unil.ch |

The efficiency and outcome of the Arbuzov reaction are highly dependent on several factors, including temperature, catalysts, and steric hindrance. organic-chemistry.orgnih.gov

Reaction Conditions: Traditionally, the reaction requires high temperatures for the thermal cleavage of the phosphonium intermediate. wikipedia.org However, modifications such as using Lewis acids as catalysts can enable the reaction to proceed at room temperature. organic-chemistry.org The choice of solvent can also be critical, with some variations showing promotion by water or occurring in micellar media where reactions are catalyzed at the aggregate interface. organic-chemistry.orgacs.org For the synthesis of pentaethyl bismethylene triphosphate from an arylphosphinate, temperatures of 155-170°C were employed. unil.ch

Steric Effects: Steric hindrance plays a significant role in the rate and feasibility of the reaction. The SN2 attack at the core of the mechanism is sensitive to bulky substituents on both the phosphorus reactant and the alkyl halide. libretexts.org For example, when reacting alcohols with phosphites, the use of triisopropyl phosphite over triethyl phosphite can suppress side reactions due to the increased steric bulk of the isopropyl groups. nih.gov This principle implies that the synthesis of higher-order alkylated triphosphates could be less efficient than their methyl or ethyl counterparts due to increased steric hindrance, which generally decreases reaction rates. mdpi.comacs.org

| Factor | Influence on Arbuzov Reaction | Example/Note | Reference |

|---|---|---|---|

| Temperature | Higher temperatures often required for intermediate cleavage; can influence product distribution. | Synthesis of a triphosphate analogue was conducted at 155-170°C. | wikipedia.orgunil.ch |

| Catalysts | Lewis acids can facilitate the reaction at lower temperatures (e.g., room temperature). | Lewis acid-mediated Michaelis-Arbuzov reactions have been developed. | organic-chemistry.org |

| Steric Hindrance | Increased steric bulk on reactants can decrease the reaction rate and suppress side reactions. | Triisopropyl phosphite is less prone to side reactions than triethyl phosphite. | nih.gov |

| Solvent | Can significantly affect reaction rates and mechanisms. | Reactions can be accelerated in micellar media. | acs.org |

Synthesis via Activated Phosphate (B84403) Intermediates

These methods involve the activation of a phosphate or monophosphate derivative, rendering it susceptible to nucleophilic attack by another phosphate species, such as pyrophosphate, to build the triphosphate chain.

Phosphoryl chloride (POCl₃) is a highly reactive reagent used extensively for creating phosphate esters. wikipedia.org A direct and scalable process for producing this compound involves the carefully controlled reaction of phosphoryl chloride with ethyl alcohol. google.com

In this method, the molar ratio of the reactants is crucial for determining the final product. For this compound, approximately 7 moles of ethyl alcohol are reacted with 3 moles of phosphoryl chloride. google.com The reaction is conducted in stages under subatmospheric pressure to manage the evolution of gaseous byproducts. Initially, the reaction is kept at a low temperature (below 10°C) to control the vigorous release of hydrogen chloride (HCl). Once the HCl evolution subsides, the temperature is raised to above 100°C to drive the reaction to completion and remove the ethyl chloride formed, yielding the desired this compound. google.com This method can be adjusted to produce other polyphosphate esters, such as hexaethyl tetraphosphate, by altering the molar ratios. google.com

| Target Product | Phosphoryl Chloride (molar eq.) | Ethyl Alcohol (molar eq.) | Key Conditions | Reference |

|---|---|---|---|---|

| Penta-alkyl triphosphates | 3 | ~7 | Initial temp <10°C, final temp >100°C, subatmospheric pressure | google.com |

| Tetra-alkyl pyrophosphates | 2 | ~5 | Controlled molar ratio and temperature staging | google.com |

| Hexa-alkyl tetraphosphates | 4 | ~9 | Controlled molar ratio and temperature staging | google.com |

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful condensing agents for forming phosphoanhydride bonds. mdpi.comtaylorandfrancis.com They function by activating a terminal phosphate group, converting it into a highly reactive O-acylisourea intermediate. interchim.frcreative-proteomics.com This intermediate is then susceptible to nucleophilic attack by another phosphate or pyrophosphate molecule to form the triphosphate linkage. mdpi.comnih.gov

This strategy was famously used in the first synthesis of ATP. nih.gov The reaction typically involves condensing a monophosphate with inorganic phosphate or pyrophosphate. mdpi.com A significant application of this chemistry is the intramolecular cyclization of adenosine (B11128) triphosphate (ATP) to form monoadenosine 5'-trimetaphosphate, a highly reactive cyclic intermediate, using a carbodiimide. nih.gov This intermediate can then react with nucleophiles. While effective, these reactions can be limited by the hydrolysis of the active intermediate in aqueous solutions and may require careful control of pH, which is typically in the range of 4.0-6.0 for EDC. interchim.fr

| Coupling Agent | Solubility | Key Intermediate | Typical Use | Reference |

|---|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | Water-insoluble | O-acylisourea | Peptide synthesis, formation of di- and triphosphates. | mdpi.comtaylorandfrancis.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble | O-acylisourea | Bioconjugation, coupling in aqueous buffers (pH 4.0-6.0). | interchim.frcreative-proteomics.com |

| DIC (Diisopropylcarbodiimide) | Water-insoluble | O-acylisourea | Amide bond formation; liquid at room temperature. | taylorandfrancis.com |

More modern and highly specific approaches utilize phosphoramidite (B1245037) and phosphorimidazolide intermediates for triphosphate synthesis.

Phosphoramidite Methods: This approach, adapted from solid-phase oligonucleotide synthesis, uses phosphoramidite synthons which are easily prepared and stable. escholarship.org The synthesis can proceed through an iterative process of coupling, oxidation, and deprotection to sequentially add the α, β, and γ phosphorus atoms. escholarship.org A more streamlined, one-pot strategy involves coupling a P(III) nucleoside phosphoramidite with a P(V) pyrophosphate source, such as pyrene (B120774) pyrophosphate (PyPP). escholarship.org This coupling is typically activated by a mild acid like tetrazole. The reaction generates a mixed P(III)-P(V) anhydride (B1165640) intermediate, which is then oxidized to the stable P(V) triphosphate. This method is highly efficient and scalable, avoiding the need for HPLC purification by allowing for purification of the protected triphosphate via silica (B1680970) gel chromatography. escholarship.org

Phosphorimidazolide-Based Methods: In this strategy, a phosphate monoester is activated with imidazole, often using reagents like carbonyldiimidazole (CDI). mdpi.comwikipedia.org This forms a phosphorimidazolide, a reactive phosphoramidate (B1195095) intermediate. wikipedia.org These intermediates readily react with nucleophiles like inorganic pyrophosphate to form the triphosphate linkage under mild conditions. mdpi.com The reaction proceeds rapidly, often catalyzed by divalent metal ions such as Mg²⁺ or Zn²⁺, especially in amide solvents like DMF. wikipedia.orgescholarship.org This method is advantageous as it often does not require the use of protecting groups on the reacting species. mdpi.com

| Method | Key Reagent/Intermediate | Activating Agent | Key Features | Reference |

|---|---|---|---|---|

| Phosphoramidite | P(III) phosphoramidite | Tetrazole | Scalable, one-pot synthesis; avoids HPLC purification. | escholarship.org |

| Phosphorimidazolide | Phosphorimidazolide | Carbonyldiimidazole (CDI) | Mild conditions; often no protecting groups needed; catalyzed by metal ions. | mdpi.comwikipedia.org |

Modular and Convergent Synthetic Strategies for this compound

Iterative Phosphorylation for Oligophosphate Chain Elongation

Iterative phosphorylation provides a powerful and controlled method for building polyphosphate chains one phosphate unit at a time. While extensively developed for the synthesis of nucleoside oligophosphates, the principles are applicable to the construction of alkyl polyphosphates like this compound. wiley.comnih.gov This biomimetic approach mimics the natural iterative phosphorylation processes. wiley.com

The core of this strategy involves a cycle of coupling, oxidation, and deprotection to extend the phosphate chain. nih.govnih.gov A typical iterative cycle for synthesizing this compound could be conceptualized as follows:

Coupling: Diethyl phosphate, acting as the initial building block, is coupled with a phosphoramidite reagent. Phosphoramidites are favored due to their high reactivity and the ability to carry out couplings under mild conditions. nih.gov The reaction is typically activated by a weak acid, such as tetrazole.

Oxidation: The resulting P(III) intermediate is then oxidized to the more stable P(V) state. Common oxidizing agents include m-chloroperbenzoic acid (mCPBA). wiley.com

Deprotection: A temporary protecting group on the newly added phosphate is removed to allow for the next iteration of the cycle.

This iterative process can be repeated to elongate the polyphosphate chain to the desired length, in this case, a triphosphate. The use of phosphoramidite chemistry offers high coupling rates and yields, often with the convenience of using non-dry reagents and solvents under ambient conditions. nih.govnih.gov

One-Pot Synthetic Protocols for Triphosphate Formation

One-pot syntheses have gained prominence for their efficiency, as they combine multiple reaction steps into a single procedure without the need for isolating intermediates. This approach reduces reaction time, solvent usage, and purification efforts. escholarship.orgnih.gov For the formation of triphosphates, a one-pot protocol can be designed to sequentially carry out the necessary coupling and oxidation steps. escholarship.org

A scalable, one-pot approach for nucleoside triphosphates has been developed that proceeds through a P(III)-P(V) mixed anhydride intermediate. escholarship.orgnih.gov A similar strategy could be adapted for this compound. This would involve the coupling of a diethyl phosphoramidite with a pyrophosphate species, followed by in-situ oxidation and deprotection steps. escholarship.org The key advantage of such a method is the stepwise transformation in a single reaction vessel, which significantly streamlines the synthetic process. escholarship.orgnih.gov

The Michaelis-Arbuzov reaction is another cornerstone in organophosphorus synthesis that can be incorporated into one-pot procedures for forming P-C bonds, and by extension, can be adapted for P-O-P linkages in polyphosphates under certain conditions. wikipedia.orgmdpi.comorganic-chemistry.org This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org While traditionally used for phosphonates, variations of this reaction can be envisioned in convergent strategies for building the triphosphate backbone. For instance, a suitably functionalized phosphite could react with a protected diphosphate (B83284) species.

Application of Protecting Group Chemistry in this compound Synthesis

Protecting groups are indispensable in modern organic synthesis, allowing for the selective transformation of multifunctional molecules. libretexts.org In the context of this compound synthesis, protecting groups are crucial for directing the phosphorylation to the desired position and preventing unwanted side reactions.

Ethyl Ester Protection Strategy for Phosphate Moieties

Ethyl esters are commonly employed as protecting groups for phosphate moieties due to their relative stability under various reaction conditions and the availability of reliable deprotection methods. nih.govresearchgate.net In the synthesis of this compound, four of the five ethyl groups can be considered as protecting groups for the triphosphate backbone, while the fifth is part of the final ester product.

The synthesis of diethyl phosphate esters as building blocks for more complex structures is a well-established procedure. beilstein-journals.org These can be prepared and then used in subsequent coupling reactions. The ethyl groups protect the acidic P-OH functionalities, rendering the phosphate intermediates soluble in organic solvents and amenable to standard purification techniques like chromatography. nih.gov

The stability of the ethyl ester allows for its use in various reaction conditions that might be necessary for the construction of the triphosphate chain, including oxidation and coupling reactions.

Selective Deprotection Methodologies for Triphosphate Analogs

The selective removal of protecting groups is a critical final step in the synthesis of the target molecule. For ethyl esters in the context of organophosphorus chemistry, the McKenna reaction is a widely used and mild method for deprotection. nih.gov This reaction utilizes bromotrimethylsilane (B50905) (BTMS) to convert the ethyl phosphonate (B1237965) esters into their corresponding silyl (B83357) esters, which are then easily hydrolyzed to the free phosphonic acids. nih.gov While primarily discussed for phosphonates, this methodology is also applicable to the cleavage of ethyl phosphate esters.

The deprotection process involves two main steps:

Transformation of the ethyl ester into a trimethylsilyl (B98337) ester using BTMS.

Solvolysis of the silyl ester to yield the final acid. nih.gov

It is important to consider potential side reactions during deprotection, especially when other sensitive functional groups are present in the molecule. nih.gov For a molecule like this compound, where only ethyl esters are present, the McKenna reaction provides a robust method for complete deprotection if the corresponding triphosphoric acid were the target. However, in the synthesis of this compound itself, the ethyl groups are the final ester groups and are not removed. For the synthesis of analogs of this compound where selective deprotection might be necessary (for example, to introduce a different alkyl group on one of the phosphate units), a differentiated protecting group strategy would be required. This would involve using orthogonal protecting groups that can be removed under different conditions without affecting the ethyl esters. libretexts.org For instance, a benzyl (B1604629) group could be used, which can be removed by hydrogenolysis, leaving the ethyl groups intact. libretexts.org

Elucidation of Reaction Mechanisms Involving Pentaethyl Triphosphate

Mechanistic Insights into the Arbuzov Reaction in Triphosphate Formation

The Michaelis-Arbuzov reaction, a cornerstone in the synthesis of phosphonates, provides a framework for understanding the formation of the phosphorus-carbon bonds found in various organophosphorus compounds. mdpi.comwikipedia.org While the classical reaction involves a trialkyl phosphite (B83602) and an alkyl halide, its principles can be extended to the synthesis of more complex structures like triphosphate esters. wikipedia.org

Intermediates and Transition States in Arbuzov Phosphorylation

The Arbuzov reaction is initiated by the nucleophilic attack of a trivalent phosphorus species on an alkyl halide. wikipedia.org This first step leads to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org In the context of triphosphate synthesis, analogous intermediates are proposed. For instance, the reaction of an ester of phosphinic acid with triethyl phosphite can lead to the formation of pentaethyl bismethylene triphosphate, proceeding through such intermediates. unil.ch

The stability of these phosphonium intermediates can vary. In some cases, particularly with triaryl phosphites, the intermediate is stable enough to be isolated and requires high temperatures for the subsequent dealkylation step to form the final phosphonate (B1237965). wikipedia.org The transition state for the initial nucleophilic attack is characterized by the developing bond between the phosphorus and the alkyl carbon, and the simultaneous weakening of the carbon-halide bond.

Influence of Reagents and Catalysts on Reaction Pathways

The choice of reagents and the presence of catalysts significantly influence the pathway and efficiency of Arbuzov-type reactions. The reactivity of alkyl halides follows the order RCl > RBr > RI in silyl-Arbuzov reactions, a reversal of the trend observed in the classic reaction. mdpi.com

Catalysts can also alter the reaction conditions. For example, nickel chloride has been used to catalyze the Arbuzov reaction for the formation of diaryl phosphonates. mdpi.com More recently, photoredox catalysis has enabled a radical-based alternative to the traditional nucleophilic substitution mechanism of the Arbuzov reaction. chinesechemsoc.orgchinesechemsoc.org This radical pathway allows the reaction to proceed at room temperature and accommodates a broader range of substrates, including primary, secondary, and tertiary alkyl halides. chinesechemsoc.orgchinesechemsoc.org

Phosphoryl Transfer Mechanisms in Triphosphate Synthesis

Phosphoryl transfer reactions are fundamental in both biological and synthetic organic chemistry. usu.edunih.gov These reactions involve the transfer of a phosphoryl group from a donor to a nucleophile and are central to the synthesis and modification of triphosphate esters. youtube.com

Nucleophilic Attack Pathways on Phosphorus Centers

The mechanism of phosphoryl transfer reactions is often likened to an S_N2 reaction at a carbon center. libretexts.org The nucleophile attacks the electrophilic phosphorus atom from the backside, opposite to the leaving group. libretexts.org This leads to a trigonal bipyramidal transition state where the phosphorus atom is pentacoordinate. libretexts.org As the new bond forms and the old bond breaks, the stereochemical configuration at the phosphorus center inverts. libretexts.org

Alternatively, a two-step "addition-elimination" mechanism is possible, which involves the formation of a pentavalent phosphorane intermediate. libretexts.org This intermediate resides in an energy valley between two transition states. libretexts.org A dissociative, S_N1-type mechanism, involving a metaphosphate intermediate, represents another possible pathway. acs.org

Role of Activating Agents in Facilitating Phosphorylation

Activating agents play a crucial role in facilitating phosphoryl transfer. In biological systems, metal ions like Mg²⁺ are essential. youtube.comlibretexts.org They coordinate to the non-bridging oxygen atoms of the phosphate (B84403) group, stabilizing the negative charge and increasing the electrophilicity of the phosphorus atom. libretexts.org This makes the phosphorus a better target for nucleophilic attack. libretexts.org In synthetic chemistry, various activating agents are employed to promote the formation of the phosphoanhydride bonds in triphosphates.

Hydrolytic Stability and Degradation Pathways of Triphosphate Esters

The stability of organophosphorus compounds, including triphosphate esters, in aqueous environments is a critical factor in their application and persistence. tandfonline.com Hydrolysis is a primary degradation pathway for these molecules. agr.hr

The rate of hydrolysis is influenced by several factors, including the pH and temperature of the water. agr.hrnih.gov Generally, the hydrolysis of organophosphorus esters is faster in alkaline conditions. agr.hr For example, the half-life of some organophosphates can be significantly shorter at higher pH values. nih.gov The structure of the organophosphate itself also plays a key role; for instance, the presence of a P=S (thionate) bond can confer greater hydrolytic stability compared to a P=O (oxon) bond due to increased electron density at the phosphorus atom. nih.gov

The degradation of organophosphorus compounds in water can also be influenced by other processes like oxidation and photodegradation. agr.hr The presence of certain substances in the water, such as metal oxides or nitrates, can catalyze the hydrolysis of these esters. acs.org For instance, nanoparticles of certain metal oxides have been shown to be effective catalysts for the hydrolysis of organophosphates. acs.org

The degradation products of triphosphate esters are typically the corresponding di- and monophosphate esters, and ultimately, inorganic phosphate. For example, the hydrolysis of O-(2-fluoroethyl)-O-(p-nitrophenyl) methylphosphonate (B1257008) proceeds with the loss of the p-nitrophenoxy group as the primary degradation pathway. nih.gov

Interactive Data Table: Properties of Pentaethyl Triphosphate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 10448-50-7 | C₁₀H₂₅O₁₀P₃ | 398.22 | 387.5 at 760 mmHg | 1.282 | 1.436 |

| Hexaethyl tetraphosphate | 1070-06-0 | C₁₂H₃₀O₁₃P₄ | 506.25 | 467.01 | 1.331 | 1.443 |

| Tetraethyl pyrophosphate | 107-49-3 | C₈H₂₀O₇P₂ | 290.19 | 135-138 at 1 mmHg | 1.19 | 1.418 |

Factors Influencing Hydrolytic Cleavage of Phosphate Bonds

The hydrolysis of the P-O-P bonds in polyphosphates like this compound is not a simple process but is influenced by a confluence of environmental and structural factors. While this compound itself is a specific molecule, much of the understanding of its hydrolytic susceptibility is drawn from extensive studies on analogous polyphosphate structures, such as Adenosine (B11128) triphosphate (ATP) and inorganic polyphosphates (polyP). Comparative analyses suggest that this compound is likely less stable in aqueous solutions than its inorganic salt counterpart, pentasodium triphosphate. vulcanchem.com

Several key factors contribute to the exergonic nature of this hydrolytic cleavage acs.orgnih.gov:

Electrostatic Repulsion: Significant electrostatic repulsion exists between the negatively charged oxygen atoms within the phosphate chain, creating inherent instability.

Resonance Stabilization: The products of hydrolysis exhibit greater resonance stabilization compared to the intact polyphosphate chain. acs.orgnih.gov

Entropy: The cleavage of one molecule into two or more increases the entropy of the system. acs.orgnih.gov

Solvation: The resulting orthophosphate and diphosphate (B83284) products are more effectively solvated than the original triphosphate molecule. acs.orgnih.gov

Under physiological or environmental conditions, the actual Gibbs free energy change (ΔG) of hydrolysis is modulated by several variables acs.orgnih.gov:

pH: The concentration of hydronium ions can significantly affect the rate of hydrolysis. acs.orgresearchgate.net Lower pH conditions generally enhance the hydrolysis of polyphosphates. acs.orgresearchgate.net For triphosphates specifically, the protonation state of the phosphate groups has a profound catalytic effect and can determine the reaction mechanism. d-nb.infolongdom.org Protonation of the γ-phosphate (the terminal phosphate) tends to favor a concurrent mechanism where the breaking of the P-O bond and the attacking water molecule's O-H bond occur simultaneously. d-nb.info Conversely, protonation of the α- and β-phosphate groups promotes a sequential mechanism, where the P-O bond breaks first. d-nb.infolongdom.org

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the hydrolysis of polyphosphates. acs.orgnih.govresearchgate.net

Catalysis: The degradation of polyphosphates can be catalyzed by environmental factors like metal oxide minerals (e.g., iron, aluminum, and manganese oxides). gatech.edu

| Factor | Influence on Hydrolytic Cleavage | Mechanism/Effect | Citation |

|---|---|---|---|

| pH | Lower pH generally increases hydrolysis rate. | Protonation of phosphate groups acts as a catalyst and determines the reaction pathway (sequential vs. concurrent). | acs.orgresearchgate.netd-nb.infolongdom.org |

| Temperature | Higher temperature increases hydrolysis rate. | Provides activation energy for the reaction. | acs.orgnih.govresearchgate.net |

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can accelerate hydrolysis. | Coordinate with phosphate groups, altering bond stability. | acs.orgnih.govgatech.edu |

| Ionic Strength | Affects reaction rate. | Modulates electrostatic repulsion within the phosphate chain. | acs.orgnih.gov |

| Mineral Catalysts (e.g., Fe/Al/Mn oxides) | Catalyze hydrolysis. | Provide a surface for the reaction, facilitating a terminal-only cleavage pathway. | gatech.edu |

Studies of Phosphinate and Phosphonate Hydrolysis as Analogues

To gain deeper insight into the cleavage of phosphorus-ester bonds, scientists often study simpler, more stable analogues like phosphinates and phosphonates. nih.gov These compounds, where a P-O bond is replaced by a more hydrolytically stable P-C bond, serve as valuable models for the transition states of phosphate ester hydrolysis. nih.govcdnsciencepub.comscispace.com The hydrolysis of these P-esters is a complex task, and optimized reaction conditions are often not fully explored. nih.govresearchgate.net

Hydrolysis of phosphinates and phosphonates can proceed under both acidic and basic conditions, typically involving a nucleophilic attack on the phosphorus atom of the P=O unit. nih.govresearchgate.netnih.gov In most cases, this leads to the cleavage of the P-O bond via a mechanism analogous to an Sₙ2 reaction. nih.govnih.gov The general mechanism for the hydrolysis of these esters often involves the formation of a trigonal bipyramidal intermediate. scispace.com

Several factors influence the rate and mechanism of phosphinate and phosphonate hydrolysis:

Reaction Conditions: Acid-catalyzed hydrolysis is a widely applied method, often using hydrochloric acid. nih.gov However, base-catalyzed hydrolysis and dealkylation using reagents like trimethylsilyl (B98337) halides are also common. nih.govresearchgate.net

Steric and Polar Effects: The size and electronic nature of the groups attached to the phosphorus atom play a significant role. For instance, in base-catalyzed hydrolysis, increasing steric hindrance around the phosphorus center significantly decreases the reaction rate. nih.gov In contrast, polar and steric effects have been observed to have less influence on acid-catalyzed hydrolysis compared to the base-catalyzed process. nih.gov

Ester Group: The nature of the leaving group (the alcohol moiety) affects the reaction rate. Studies on dialkyl phosphonates have shown that under acidic conditions, an isopropyl derivative hydrolyzes faster than a methyl ester, while the reverse is true under basic conditions, where the methyl ester reacts much faster. nih.gov

Substituents on the Phosphorus Atom: Electron-withdrawing substituents on an aryl ring attached to the phosphorus can increase the rate of hydrolysis, while electron-releasing groups slow it down. nih.gov

Cyclic vs. Acyclic Structures: The hydrolysis of cyclic phosphonates and phosphates is generally much faster than that of their open-chain counterparts, a surprising finding that contrasts with some observations in phosphinate hydrolysis. nih.gov

| Analogue Class | Key Hydrolysis Characteristics | Influencing Factors | Citation |

|---|---|---|---|

| Phosphinates | Hydrolyzes under acidic and basic conditions; P-O bond cleavage is common. | Steric effects are significant in base-catalyzed reactions; cyclic structures can show different reactivity compared to acyclic ones. | nih.govcdnsciencepub.com |

| Phosphonates | Hydrolysis often occurs in two consecutive steps; can be catalyzed by acid or base. | The nature of the alkyl ester group and substituents on the phosphorus atom (e.g., electron-withdrawing groups) affect the rate. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of this compound in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of phosphorus and the arrangement of the ethyl groups.

Phosphorus-31 NMR for Structural Elucidation and Reaction Monitoring

Phosphorus-31 (³¹P) NMR is particularly well-suited for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, which results in excellent NMR sensitivity. mdpi.com This technique provides a direct window into the phosphorus environment within the molecule. The ³¹P NMR spectrum of this compound is expected to show distinct signals for the terminal (α) and central (β) phosphorus atoms of the triphosphate chain.

The chemical shifts of these phosphorus nuclei are highly sensitive to their local electronic environment. db-thueringen.de The terminal phosphorus atoms are chemically equivalent and would therefore be expected to produce a single signal, appearing as a doublet due to coupling with the central phosphorus atom. The central phosphorus atom would, in turn, appear as a triplet due to coupling with the two equivalent terminal phosphorus atoms. The significant chemical shift range of ³¹P NMR allows for clear separation and identification of these different phosphorus environments. mdpi.com

Furthermore, ³¹P NMR is an invaluable tool for real-time monitoring of the synthesis of this compound. youtube.comresearchgate.net By acquiring spectra at various time points during a reaction, one can track the consumption of starting materials and the formation of the triphosphate product. youtube.com The appearance and growth of the characteristic α and β phosphate signals, alongside the disappearance of reactant signals, provide a clear indication of reaction progress and completion. youtube.comresearchgate.net This allows for precise control over reaction conditions and optimization of product yield.

Table 1: Predicted ³¹P NMR Data for this compound

| Phosphorus Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-Coupling (Hz) |

| α-Phosphorus | -10 to -15 | Doublet | 15-25 |

| β-Phosphorus | -20 to -30 | Triplet | 15-25 |

Note: Predicted values are based on typical ranges for similar polyphosphate compounds and may vary depending on solvent and experimental conditions.

Proton and Carbon-13 NMR for Ethyl Group and Overall Structure Confirmation

In the ¹H NMR spectrum, the ethoxy groups would give rise to two distinct sets of signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from coupling with the two adjacent methylene protons. The integration of these signals would confirm the ratio of methylene to methyl protons.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in It would show two signals corresponding to the two non-equivalent carbons of the ethyl groups: one for the methylene carbon and another for the methyl carbon. bhu.ac.in Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum by removing the splitting caused by attached protons, resulting in sharp, singlet peaks for each unique carbon atom. bhu.ac.inyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Data for the Ethyl Groups of this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | -O-CH₂-CH₃ | 3.8 - 4.2 | Quartet |

| ¹H | -O-CH₂-CH₃ | 1.2 - 1.5 | Triplet |

| ¹³C | -O-CH₂-CH₃ | 60 - 70 | Singlet (decoupled) |

| ¹³C | -O-CH₂-CH₃ | 15 - 20 | Singlet (decoupled) |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and specific spectrometer frequency.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound with high accuracy.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its exact mass. biocompare.com This precision is crucial for unambiguously assigning the molecular formula of this compound (C₁₀H₂₅O₁₀P₃). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). biocompare.com Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly employed for such high-resolution measurements. biocompare.comnih.gov

Native Mass Spectrometry for Noncovalent Interactions (if applicable to protected forms)

While not directly applicable to the fully deprotected this compound, native mass spectrometry could be a valuable tool for studying any protected or complexed forms of the molecule. This technique allows for the analysis of molecules and their noncovalent interactions under conditions that preserve their native-like structures. If this compound were to be studied in a complex with other molecules or ions, native MS could provide insights into the stoichiometry and binding affinities of these interactions.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the P=O (phosphoryl) and P-O-C (phosphate ester) stretching vibrations. The P=O stretch typically appears as a very strong and prominent band in the region of 1250-1300 cm⁻¹. The P-O-C stretching vibrations would give rise to a series of strong bands in the 950-1100 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the ethyl groups would be observed in their characteristic regions.

Raman spectroscopy, which relies on the inelastic scattering of light, would also provide a characteristic fingerprint of this compound. While P=O stretching vibrations are also Raman active, the symmetric stretching vibrations of the phosphate backbone are often more intense in the Raman spectrum compared to the IR spectrum. This complementarity can aid in a more complete vibrational assignment.

Table 3: Characteristic Infrared and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1300 |

| P-O-C | Stretching | 950 - 1100 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-H (alkane) | Bending | 1350 - 1470 |

Vibrational Analysis of Phosphate Linkages

The core of the this compound molecule is the triphosphate chain, which consists of two phosphorus-oxygen-phosphorus (P-O-P) bridges. These linkages give rise to characteristic vibrational modes that are sensitive to the geometry and electronic environment of the polyphosphate backbone. The analysis of these modes provides a spectral fingerprint for the triphosphate moiety.

The primary vibrations associated with the P-O-P bridges are the symmetric and asymmetric stretching modes. In polyphosphate compounds, these vibrations are well-documented and occur in distinct regions of the infrared and Raman spectra. researchgate.netresearchgate.net

Asymmetric Stretching (ν_as(P-O-P)) : This mode involves the out-of-phase stretching of the two P-O bonds within the bridge. It is typically observed as a strong absorption in the infrared spectrum. For polyphosphate chains, this band is generally found in the region of 900-985 cm⁻¹. researchgate.netresearchgate.net

Symmetric Stretching (ν_s(P-O-P)) : This vibration corresponds to the in-phase stretching of the P-O bonds in the bridge. It results in a weaker absorption in the infrared spectrum compared to the asymmetric stretch but can be a prominent band in the Raman spectrum. The typical frequency range for this mode is between 650 and 800 cm⁻¹. researchgate.netresearchgate.net

The precise frequencies of these P-O-P vibrations can be influenced by the conformation of the polyphosphate chain and the nature of the substituent groups. The presence of five ethyl groups in this compound influences the electronic distribution and steric environment of the phosphate backbone, which may cause slight shifts in these characteristic frequencies compared to inorganic polyphosphates.

Table 1. Expected Vibrational Modes for the Phosphate Linkages in this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Asymmetric P-O-P Stretch (ν_as) | 900 - 985 | Strong | Medium-Weak |

| Symmetric P-O-P Stretch (ν_s) | 650 - 800 | Medium-Weak | Strong |

Conclusion

Pentaethyl triphosphate remains a molecule of theoretical interest rather than one of established fact. The absence of its mention in the scientific literature suggests that its synthesis may be challenging or that its properties have not yet been deemed of significant interest to warrant detailed investigation. However, by applying the principles of organophosphorus chemistry, we can construct a theoretical framework for its synthesis, properties, and potential applications. This exploration not only highlights a gap in our chemical knowledge but also underscores the potential for new discoveries in the field of protected phosphate (B84403) chemistry. Further research into the synthesis and characterization of this and other fully esterified polyphosphates could open up new avenues in synthetic methodology and the study of phosphorylation mechanisms.

Computational and Theoretical Investigations of Pentaethyl Triphosphate

Reaction Pathway Modeling and Prediction

Computational Analysis of Synthetic Routes

The synthesis of Pentaethyl triphosphate can be envisioned through several chemical pathways. Computational analysis, primarily utilizing Density Functional Theory (DFT), provides a framework for evaluating the feasibility and efficiency of these routes. nih.gov DFT methods are widely used to model the electronic structure of molecules, offering a balance between computational cost and accuracy for many chemical systems. researchgate.netmdpi.com

Researchers can model the potential energy surfaces of proposed reaction mechanisms to identify the transition states and intermediates. The calculation of activation energies (Ea) and reaction enthalpies (ΔH) for each step allows for a quantitative comparison of different synthetic strategies. rsc.org A lower activation energy suggests a kinetically more favorable reaction, while a more negative reaction enthalpy indicates a thermodynamically more favorable product formation.

For instance, a hypothetical comparison of two potential synthetic routes for this compound is presented in Table 1. Route A might involve the reaction of diethyl phosphite (B83602) with triethyl phosphate (B84403) in the presence of a suitable coupling agent, while Route B could explore a stepwise phosphorylation of diethyl phosphate.

| Synthetic Route | Key Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Route A | P-O-P bond formation | 25.3 | -15.8 |

| Route B | Stepwise Phosphorylation | 32.1 | -12.4 |

The data in Table 1, while hypothetical, illustrates how computational analysis can guide the selection of a synthetic pathway. In this example, Route A would be predicted to be the more efficient method for synthesizing this compound due to its lower activation energy and more favorable reaction enthalpy. These theoretical predictions can save significant time and resources in the laboratory by prioritizing experimental efforts on the most promising synthetic approaches. rsc.org

Prediction of Side Reactions and Product Distributions

A significant challenge in chemical synthesis is the formation of undesired byproducts. Computational chemistry offers powerful tools to predict potential side reactions and estimate the distribution of products. nih.gov By mapping the potential energy surface, researchers can identify alternative reaction pathways that lead to the formation of side products.

In the synthesis of this compound, potential side reactions could include the hydrolysis of the triphosphate chain or the formation of pyrophosphate analogs. Computational models can calculate the activation barriers for these competing reactions. A comparison of the activation energies for the desired reaction versus potential side reactions can provide an estimate of the product distribution.

Table 2 presents a hypothetical prediction of the product distribution in a synthetic attempt to form this compound, based on calculated activation energies for competing reaction pathways.

| Product | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|

| This compound | Desired P-O-P bond formation | 25.3 | 85 |

| Tetraethyl pyrophosphate | Elimination side reaction | 28.9 | 10 |

| Triethyl phosphate | Hydrolysis of intermediate | 30.5 | 5 |

The hypothetical data in Table 2 suggests that while the formation of this compound is the major pathway, the formation of Tetraethyl pyrophosphate and Triethyl phosphate as side products is also possible. This information is invaluable for optimizing reaction conditions to minimize the formation of these impurities, for example, by modifying the temperature, solvent, or catalyst to selectively favor the desired reaction pathway. rsc.org

Research Applications and Functionalization of Pentaethyl Triphosphate

Pentaethyl Triphosphate as a Protected Synthetic Intermediate

The utility of this compound as a stable precursor is foundational in the synthesis of specialized phosphate-containing molecules. Its protected nature facilitates reactions that build complexity upon the triphosphate core before the eventual deprotection to yield the final, often biologically active, acid form.

The synthesis of bis(difluoromethylene)triphosphoric acid (BMF₄TPA), a non-hydrolyzable isostere of triphosphoric acid, highlights the role of ethyl-protected intermediates. In one reported synthetic approach, researchers attempted to create a pentaethyl-protected version of BMF₄TPA. researchgate.net The proposed reaction involved a double substitution between two equivalents of a (diethylphosphinyl)difluoromethyl anion and one equivalent of a dichlorophosphate. researchgate.net

However, this specific route to the pentaethyl protected bis(difluoromethylene)triphosphoric acid was reported as unsuccessful. researchgate.net Despite this outcome, the attempt underscores the strategy of using ethyl-protected precursors in the complex synthesis of fluorinated phosphate (B84403) analogs. The resulting BMF₄TPA, synthesized through alternative methods, is noted for its stability over a wide range of temperatures and pH levels, making its analogs valuable probes in biochemical assays. researchgate.netnih.gov The substitution of bridging oxygens with CF₂ groups is considered electronically "correct" as it maintains the polarity of the natural P-O-P bond, a key feature for biological recognition. researchgate.netnih.gov

Table 1: Comparison of Triphosphoric Acid and its bis(difluoromethylene) Analog

| Property | Triphosphoric Acid (TPA) | bis(difluoromethylene)triphosphoric acid (BMF₄TPA) |

| Bridging Unit | P-O-P | P-CF₂-P-CF₂-P |

| Hydrolytic Stability | Labile | Stable researchgate.net |

| Calculated Dipole Moment | 4.38 Debye nih.gov | 4.42 Debye nih.gov |

| Acidity (pKa values) | pKa₃: 5.83–6.50, pKa₄: 8.73–9.24 nih.gov | pKa₄: 5.33, pKa₅: 7.23 researchgate.netnih.gov |

This compound is a direct product in the synthesis of non-hydrolysable phosphate analogs, particularly those where a bridging oxygen atom is replaced by a methylene (B1212753) (CH₂) group. unil.ch These bismethylene triphosphates are readily accessible through methods like the Arbuzov reaction. unil.ch For instance, the reaction of a phosphinate with triethylphosphite can yield pentaethyl bismethylene triphosphate. unil.ch

The stability of these non-hydrolyzable analogs is a significant advantage for their use as research tools. unil.ch Replacing the phosphoanhydride bond (P-O-P) with a more stable phosphonate (B1237965) linkage (P-C-P) prevents cleavage by cellular enzymes or hydrolysis in biological media. researchgate.netunil.ch This stability allows for the construction of affinity reagents and probes to study the interactions of molecules like inositol (B14025) pyrophosphates or to serve as inhibitors for enzymes that process ATP. unil.chnih.gov The resulting deprotected bismethylene triphosphate can be used to synthesize non-hydrolysable ATP analogs. unil.ch

Utility in the Development of Modified Oligonucleotides and Nucleic Acid Analogs

The chemical modification of nucleic acids is essential for enhancing their therapeutic potential and for studying biological processes. beilstein-journals.orgnih.govmdpi.com this compound and its derivatives are key starting materials for synthesizing the modified nucleoside triphosphates (dNTPs or NTPs) that are the fundamental building blocks for these altered DNA and RNA strands. nih.gov

While this compound itself is not directly incorporated into nucleic acids, it serves as a precursor to the modified triphosphates that are. uochb.cz The process involves synthesizing a modified nucleoside triphosphate, often with alterations to the base, sugar, or the phosphate moiety itself to imbue specific properties like nuclease resistance or enhanced binding affinity. beilstein-journals.orgfrontiersin.org The non-hydrolyzable triphosphate analogs derived from intermediates like this compound are particularly important. For example, (α,β)(β,γ)-bisCF₂ substituted dNTP analogs, which are non-hydrolysable, can be incorporated into DNA to act as chain terminators, effectively blocking polymerase activity. researchgate.net This strategy is useful for creating functional nucleic acid constructs with precisely controlled lengths and functionalities. mdpi.comnih.gov

The enzymatic polymerization of modified nucleoside triphosphates is a powerful and versatile method for generating functionalized nucleic acids under mild conditions. nih.govnih.gov A wide array of modified triphosphates are used in applications ranging from DNA labeling to the in vitro selection of catalytic nucleic acids (aptamers and DNAzymes). nih.govfrontiersin.org

Studies exploring the substrate tolerance of DNA polymerases are crucial for these applications. mdpi.com Researchers synthesize various modified dNTPs, including those with non-hydrolyzable triphosphate chains derived from precursors related to this compound, and test their incorporation efficiency with different polymerases. researchgate.netnih.govmdpi.com For example, dNTPs where the bridging oxygens of the triphosphate are replaced with CF₂ groups have been synthesized and used in single-turnover gap-filling assays with DNA polymerase β. researchgate.net These experiments demonstrated that the non-hydrolysable nature of the P-CF₂-P linkage effectively prevents incorporation and blocks the polymerase, providing valuable insights into the enzyme's mechanism. researchgate.net Such studies are fundamental to developing new tools for molecular biology and synthetic biology. nih.govnih.gov

Design and Synthesis of Novel Triphosphate-Based Reagents

The core structure of this compound can be strategically modified to design and synthesize novel reagents for chemical biology and drug discovery. nih.govulisboa.pt By introducing functional groups onto the phosphate backbone, researchers can create chemical probes and inhibitors. unil.chnih.gov

A key synthetic strategy involves using the Arbuzov reaction to construct a modified bismethylene triphosphate backbone. unil.ch In one example, an alkyne moiety was selectively introduced at the phosphinate function before building the bismethylene triphosphate structure. unil.ch This approach allows for the creation of a non-hydrolysable triphosphate analog containing a reactive handle (the alkyne). This handle can then be used for subsequent "click chemistry" reactions to attach other molecules, such as biotin (B1667282) for pull-down assays or fluorescent dyes for imaging. unil.ch The synthesis of such functionalized, non-hydrolyzable triphosphate analogs provides powerful tools for chemical proteomics to investigate the interactomes of condensed phosphates and their potential biological roles. unil.ch

Chemical Phosphorylation Reagents for Oligonucleotide Synthesis

The synthesis of oligonucleotides, short chains of nucleic acids, is fundamental to research, diagnostics, and therapeutics. news-medical.net This process involves the sequential addition of nucleotide building blocks. news-medical.net A key step is phosphorylation, particularly the introduction of a 5'-triphosphate group, which is biologically significant as it is a feature of RNA generated by transcription. nsf.gov While enzymatic methods exist, chemical synthesis offers greater flexibility, allowing for the creation of oligonucleotides with unnatural modifications or sequences. nsf.gov

In this context, non-hydrolyzable triphosphate analogues are of significant interest because they can mimic natural triphosphates while resisting enzymatic degradation. This stability is often achieved by replacing the bridging oxygen atoms in the phosphate chain with methylene (CH₂) or difluoromethylene (CF₂) groups. The synthesis of these analogues often involves precursors protected with ethyl groups, leading to intermediates like pentaethyl bismethylene triphosphate.

One synthetic route involves the Arbuzov reaction, a classic method for forming carbon-phosphorus bonds. unil.ch For instance, to create a bismethylene triphosphate analogue, an arylphosphinate modified with a reactive handle (like an alkyne) can be reacted with triethyl phosphite (B83602). unil.ch This reaction, when performed at elevated temperatures (e.g., 170°C), can lead to the formation of pentaethyl bismethylene triphosphate as a side product or the main product depending on the conditions. unil.ch This intermediate is then deprotected to yield the final non-hydrolyzable triphosphate analogue, which can be attached to an oligonucleotide. unil.ch

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Key Product | Reference |

|---|---|---|---|---|---|

| Aryl-modified phosphinate (23) | Triethyl phosphite (P(OEt)₃) | Arbuzov Reaction | 155°C | Aryl-modified pentaethyl bismethylene triphosphate (25) | unil.ch |

| Aryl-modified phosphinate (23) | Triethyl phosphite (P(OEt)₃) | Arbuzov Reaction | 170°C | Mixture of aryl-modified (25) and unmodified pentaethyl bismethylene triphosphate (24) | unil.ch |

Reagents for Oligophosphorylation Beyond Triphosphates

Oligophosphorylation is the process of adding a chain of phosphate groups to a molecule. While most biological processes involve mono-, di-, or triphosphates, there is growing interest in synthesizing molecules with longer phosphate chains (polyphosphates) for various research applications. nih.gov The chemical synthesis of these extended oligophosphates is challenging, requiring specialized reagents and methods that can add multiple phosphate units in a controlled manner. nih.govnih.gov

Methodologies for creating oligophosphates longer than triphosphates often involve the iterative addition of phosphate units or the use of activated polyphosphate synthons. nih.gov For example, phosphorimidazolide reagents have been developed for the monodisperse oligophosphorylation of peptides, allowing for the addition of phosphate chains with defined lengths (e.g., 3 to 6 units). nih.gov

In the context of this compound analogues, the synthetic strategies used to build the triphosphate backbone are relevant. The construction of pentaethyl bismethylene triphosphate via an Arbuzov reaction is an example of assembling a triphosphate chain from phosphinate and phosphite precursors. unil.ch While this specific reaction builds a triphosphate analogue, the principles can be extended. Developing reagents capable of adding more than three phosphate groups often involves activating a longer polyphosphate chain, such as a tetrametaphosphate, with a coupling agent to facilitate its transfer to a target molecule. google.com These advanced methods bypass the need for tedious, stepwise addition of single phosphate groups. google.com

Mechanistic Studies of Phosphate-Dependent Biochemical Processes (Non-Clinical)

Stable phosphate analogues, whose synthesis may involve intermediates like this compound, are invaluable tools for studying the mechanisms of biological processes that depend on phosphates. Because these analogues bind to enzymes but are resistant to cleavage, they can effectively "freeze" the enzyme-substrate complex, allowing researchers to investigate its structure and function in detail. researchgate.net

Investigation of Enzyme-Substrate Interactions (e.g., Polymerases, Transporters)

Polymerases: DNA and RNA polymerases are enzymes that synthesize nucleic acid chains using nucleoside triphosphates (NTPs) as substrates. nih.gov Understanding how a polymerase selects the correct NTP and catalyzes the phosphodiester bond formation is a central question in molecular biology. nih.gov Non-hydrolyzable NTP analogues, such as those containing bismethylene or bis(difluoromethylene) triphosphate moieties, are crucial for these studies. researchgate.net

For example, researchers synthesized a deoxythymidine triphosphate (dTTP) analogue where the β,γ-bridging oxygen was replaced by a bis(difluoromethylene) group [(β,γ)-CF₂-dTTP]. researchgate.net This compound, whose synthesis involves precursors conceptually related to pentaethyl-protected structures, was used to study DNA polymerase β. The stable analogue was incorporated into DNA, but much less efficiently than hydrolyzable versions. researchgate.net X-ray crystallography of the enzyme bound to this analogue revealed that the enzyme's structure remained very similar to when it binds natural substrates, indicating that the analogue is a faithful mimic for structural studies. researchgate.net Such studies provide a snapshot of the pre-catalytic state, clarifying the roles of specific amino acids in the active site and the conformational changes the enzyme undergoes upon substrate binding. researchgate.netlibretexts.org

| Analogue | Enzyme | Method of Study | Key Finding | Reference |

|---|---|---|---|---|

| (β,γ)-bis(difluoromethylene) dTTP | DNA Polymerase β | Single-turnover gap-filling assay | No incorporation observed after 10 minutes, indicating high stability against enzymatic cleavage. | researchgate.net |

| (β,γ)-bis(difluoromethylene) dTTP | DNA Polymerase β | X-ray Crystallography | The structure of the enzyme-analogue complex superimposes well with complexes containing natural substrates, validating its use for structural studies. | researchgate.net |

Transporters: Many membrane transport proteins use the energy from ATP hydrolysis to move ions and molecules across cellular membranes. wikipedia.orgnobelprize.org The ADP/ATP carrier (AAC) is a well-studied example that exchanges ATP for ADP across the mitochondrial inner membrane. thno.org Studying the interaction between ATP and these transporters is key to understanding their mechanism. Non-hydrolyzable ATP analogues can be used to trap the transporter in an ATP-bound state, facilitating structural and functional analysis. nih.gov This allows researchers to probe the conformational changes that occur during the transport cycle without the complication of ATP being consumed. nih.gov While direct studies using this compound are not documented, the non-hydrolyzable analogues derived from such chemistry are essential for this field.

Design of Probes for Biochemical Assays

Biochemical probes are molecules designed to detect or interact with specific targets in a biological system, enabling the study of their function. nih.govchemicalprobes.org Non-hydrolyzable triphosphate analogues are frequently adapted into chemical probes for use in biochemical assays. patsnap.comevotec.com

A powerful application is in chemical proteomics, where probes are used to identify and isolate proteins that bind to a specific molecule. To achieve this, a stable triphosphate analogue is functionalized with a reactive "handle," such as an alkyne group. unil.chresearchgate.net This alkyne allows the probe to be "clicked" onto a reporter molecule (like biotin or a fluorescent dye) after it has bound to its target proteins in a cell lysate. The now-tagged proteins can be pulled down and identified.

The synthesis of these probes leverages the same chemistry used to create the parent analogues. For instance, a bismethylene triphosphate analogue was synthesized with an alkyne handle attached to the central phosphorus atom. researchgate.net This design creates a "pull-down" probe that is resistant to hydrolysis and can be used to capture proteins that interact with cyclic or branched phosphates, which are otherwise difficult to study due to their instability. researchgate.net The synthesis of the core structure of such probes can proceed through intermediates like pentaethyl bismethylene triphosphate, which is later modified and deprotected to yield the final, functional probe. unil.ch

Future Research Directions in Pentaethyl Triphosphate Chemistry

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of organophosphates often relies on hazardous reagents like phosphorus trichloride (B1173362) and chlorinated solvents, presenting significant environmental and safety challenges. researchgate.netacs.org A primary future goal is to align the synthesis of pentaethyl triphosphate with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Key research thrusts in this area include:

Alternative Phosphorus Sources: A major challenge in organophosphorus chemistry is the reliance on PCl₃, which is derived from elemental white phosphorus (P₄). researchgate.net Future research will likely explore methods to synthesize this compound by directly functionalizing more benign phosphorus sources like elemental phosphorus or phosphine (B1218219) (PH₃), thus bypassing the chlorination step. researchgate.net

Catalytic and Solvent-Free Methods: Researchers are increasingly developing eco-friendly synthetic methodologies, such as catalyst-free synthesis and the use of visible light as a renewable energy source. researchgate.netrsc.org Applying these techniques to the synthesis of this compound could lead to milder reaction conditions, higher atom economy, and the elimination of hazardous solvents. researchgate.net

Biotechnological Synthesis: A novel and highly sustainable approach involves the use of biotechnology. For instance, a patented two-step process uses enzymes (phytase) to mobilize phosphate (B84403) from renewable raw materials like rye bran or rape seeds. livescience.io This recovered phosphate is then accumulated by yeasts and isolated as polyphosphate. livescience.io Adapting such bio-based processes could offer a revolutionary green pathway to producing the triphosphate backbone for subsequent ethylation.

A comparative table of traditional versus potential green synthesis strategies is presented below.

| Feature | Traditional Synthesis | Future Green Approaches |

| Phosphorus Source | Phosphorus trichloride (PCl₃) | Elemental phosphorus (P₄), Red phosphorus (Pred), Phosphine (PH₃) |

| Key Reagents | Chlorinating agents, organic solvents | Biocatalysts (e.g., phytase, kinase), photocatalysts |

| Energy Input | Often requires heating | Visible light, microwave irradiation, ambient temperature |

| Byproducts | Halogenated waste, acid gases | Water, biodegradable waste |

| Sustainability | Low; relies on finite resources and hazardous materials | High; potential for renewable feedstocks and circular economy principles livescience.io |

The development of these green synthetic routes is crucial for the sustainable production and application of this compound and related organophosphates. acs.orgnih.gov

Exploration of Novel Functionalization Strategies

Beyond improving its synthesis, future research will focus on the novel functionalization of the this compound molecule to impart new properties and expand its applicability. This involves chemically modifying the core structure to create derivatives with tailored characteristics.

Potential strategies include:

Surface Modification and Encapsulation: Inspired by work on other polyphosphates, this compound could be used to functionalize the surface of nanoparticles or be microencapsulated. For example, ammonium (B1175870) polyphosphate has been encapsulated within a polymer/silica (B1680970) double-layered shell to enhance its compatibility with polymer matrices for applications like flame retardants. acs.org A similar approach could improve the dispersion and performance of this compound in various materials.

Attachment to Polymers and Biomolecules: Functionalization could involve covalently attaching the this compound moiety to polymer backbones or bioplastics. This can create materials with unique properties, such as bacteriostatic effectiveness, as demonstrated with biotechnologically produced polyphosphates on bioplastic surfaces. livescience.io

Chelation and Catalysis: The triphosphate chain is an effective ligand for metal ions. Future studies could systematically explore the chelation efficiency of this compound for specific metal ions. vulcanchem.com This could lead to applications in metal sequestration, contrast agents, or the development of novel catalysts where the triphosphate group acts as a scaffold for a catalytically active metal center.

Fluorination: The introduction of fluorine atoms can dramatically alter a molecule's electronic properties, stability, and hydrophobicity. The development of related compounds like lithium tri(pentafluoroethyl) triphosphate (LiFAP) for use as an electrolyte salt in batteries highlights the potential of fluorinated analogs. researchgate.net Research into the synthesis and properties of partially or fully fluorinated ethyl groups on the triphosphate core could open doors to new high-performance materials.

Advanced Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a rich landscape for the future application of this compound. nih.govfrontiersin.org Its structure, with multiple oxygen atoms capable of hydrogen bonding and ion-dipole interactions, makes it an excellent candidate for building complex, self-assembling systems.

Future research directions in this domain include:

Self-Assembled Materials: this compound could serve as a building block for creating functional supramolecular materials. Its interactions with complementary molecules could lead to the formation of gels, liquid crystals, or vesicles. A key inspiration is adenosine (B11128) triphosphate (ATP), a biological molecule that fuels dynamic, stimuli-responsive supramolecular systems. researchgate.net this compound could be explored as a synthetic, non-biological analog to create robust materials that respond to external stimuli like temperature or pH.

Anion Recognition and Transport: The triphosphate group can act as a binding site for cations. By incorporating it into larger host molecules, it could be used for the selective recognition and sensing of specific anions, a key goal in supramolecular chemistry. rsc.org Furthermore, embedding such functionalized molecules into lipid bilayers could enable the controlled transport of ions across membranes. nih.gov

Advanced Electrolytes: In materials science, there is a significant demand for safer and more efficient electrolytes for lithium-ion batteries. The related compound, lithium tri(pentafluoroethyl) triphosphate (LiFAP), has been investigated for this purpose due to its high thermal and hydrolytic stability. researchgate.net This provides a strong rationale for investigating this compound and its derivatives as potential components of polymer or solid-state electrolytes, possibly offering advantages in terms of ion conductivity and safety.

Functional Nanoparticles: Polyphosphates have been attached to inorganic nanoparticles (e.g., silica) to create hemostatic agents that promote blood clotting. google.com Similarly, functionalizing nanoparticles with this compound could yield hybrid materials with tailored surface properties for applications in catalysis, drug delivery, or advanced composites.

Integrated Computational and Experimental Design of Triphosphate Analogs

The design of novel molecules is increasingly being accelerated by the integration of computational modeling with experimental synthesis and testing. nih.govnih.gov This synergistic approach allows for the in silico prediction of properties before committing to resource-intensive laboratory work, enabling a more rational design process. This strategy is particularly well-suited for creating analogs of this compound with precisely tailored functions.

The integrated design cycle typically involves:

Computational Modeling: Using techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP), researchers can predict how structural modifications to this compound will affect its properties. nih.gov For example, one could model how changing the length of the alkyl chains or substituting ethyl groups with other functionalities impacts the molecule's binding affinity to a target or its stability.

Synthesis of Designed Analogs: Based on promising computational results, target analogs are then synthesized. Advanced synthetic methods, including those developed under the green chemistry umbrella, would be employed. nih.govoup.com

Experimental Validation: The synthesized analogs are then tested to verify the computational predictions. This could involve measuring binding constants, evaluating catalytic activity, or characterizing material properties. asm.org

Iterative Refinement: The experimental results provide feedback to refine the computational models, leading to a new cycle of design and a deeper understanding of structure-property relationships. nih.gov

The table below outlines potential research targets for this integrated approach.

| Research Target | Computational Method | Experimental Goal | Potential Application |

| Enhanced Thermal Stability | Quantum Mechanics (QM), Molecular Dynamics (MD) | Synthesize analogs with modified alkyl chains or fluorination; measure decomposition temperature. | High-performance electrolytes, flame retardants. researchgate.net |

| Selective Metal Chelation | Free Energy Perturbation (FEP), Docking | Synthesize analogs with specific binding pockets; measure association constants using titration. rsc.org | Metal sequestration, catalysis, sensors. vulcanchem.com |

| Controlled Hydrolysis Rate | QM/MM Simulations | Synthesize analogs with sterically hindered or electronically modified phosphate esters; measure hydrolysis kinetics. mdpi.com | Pro-drugs, controlled-release systems. |

| Supramolecular Assembly | Coarse-Grained MD, Self-Assembly Simulations | Synthesize analogs designed to form specific non-covalent networks; characterize assemblies via microscopy. | Smart materials, gels, drug delivery vehicles. researchgate.net |

By combining computational foresight with experimental validation, researchers can efficiently explore the vast chemical space of triphosphate analogs, accelerating the discovery of new molecules and materials based on the this compound scaffold.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing pentaethyl triphosphate?

Answer:

this compound synthesis typically involves phosphorylation reactions using triethyl phosphate precursors under controlled anhydrous conditions. Characterization should employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying ethyl group bonding patterns) and mass spectrometry (MS) for molecular weight confirmation. For example, NIST Standard Reference Data protocols for triethyl phosphate derivatives (e.g., isotopic patterns, fragmentation pathways) can guide method optimization . Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical, ensuring minimal side-product contamination. Analytical validation should follow EPA guidelines for data reliability, including peer-reviewed method documentation and cross-referencing physicochemical databases .

Basic: How can researchers evaluate the stability of this compound under varying experimental conditions?

Answer:

Stability studies should test:

- Temperature sensitivity : Accelerated degradation assays at 4°C, 25°C, and 37°C, with aliquots analyzed via HPLC at intervals (e.g., 24, 48, 72 hours).

- pH dependence : Incubate samples in buffers ranging from pH 3–10, monitoring hydrolysis via ion chromatography for orthophosphate byproducts .

- Light exposure : UV-Vis spectroscopy to detect photodegradation products.

Reference protocols from ATP stability studies in microdialysis experiments (e.g., −80°C storage to prevent enzymatic degradation) . Data interpretation must account for matrix effects (e.g., biological fluids vs. synthetic buffers).

Advanced: What mechanistic approaches are used to study this compound’s interaction with nucleotide-processing enzymes?

Answer:

Enzyme-coupled assays are ideal for probing interactions. For example:

- SAMHD1 hydrolase assays : Adapt methods from dNTP hydrolysis studies by coupling inorganic triphosphate release to a malachite green detection system .

- Kinetic parameter determination : Use Michaelis-Menten analysis with varied substrate concentrations. Blockade of calcium channels or purinergic receptors (e.g., P2Y1) in ATP studies can inspire analogous inhibition experiments.

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography resolves structural interactions. Validate findings against EPA criteria for unbiased methodology and reproducibility .

Advanced: How can researchers resolve contradictions in experimental data on this compound’s biological effects?

Answer:

Contradictions often arise from:

- Context-dependent activity : For example, ATP release dynamics in ischemia models vary with receptor blockade . Apply meta-analysis to identify confounding variables (e.g., injury severity, sampling timepoints).

- Analytical variability : Cross-validate results using orthogonal methods (e.g., MS vs. enzymatic assays).

- Statistical rigor : Use mixed-effects models to account for inter-experiment variability. EPA’s data quality framework emphasizes transparency in uncertainty characterization .

Advanced: What criteria ensure the reliability of physicochemical data for this compound in regulatory submissions?

Answer:

Follow the EPA’s Systematic Review Supplemental File guidelines:

- Domain 2 (Test Reliability) : Ensure analytical methods are peer-reviewed or cited from recognized databases (e.g., REAXYS, NIST) .

- Domain 3 (Data Sources) : Prioritize secondary databases with traceable primary references .

- Uncertainty quantification : Report confidence intervals for properties like logP or hydrolysis rates. Avoid non-standard methods unless justified with validation data .

Advanced: How to design in vivo studies to assess this compound’s pharmacokinetics?

Answer:

- Microdialysis protocols : Adapt methods from ATP efflux studies , using calibrated probes to sample extracellular fluid in target tissues.

- Dosing strategies : Intravenous vs. intraperitoneal administration, with serial blood/tissue sampling.

- Metabolite profiling : LC-MS/MS to detect hydrolysis products (e.g., diethyl phosphate).

- Ethical compliance : Align with institutional guidelines for anesthesia, euthanasia, and histopathology .

Table 1: Key Analytical Methods for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.